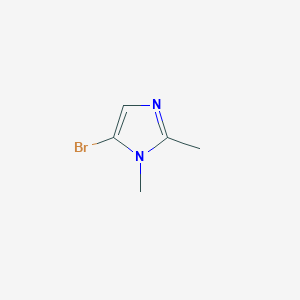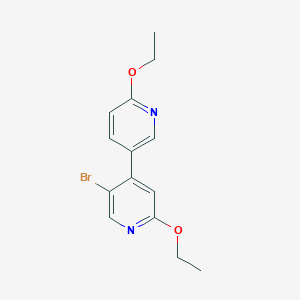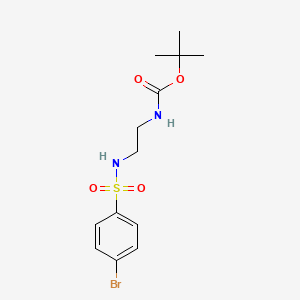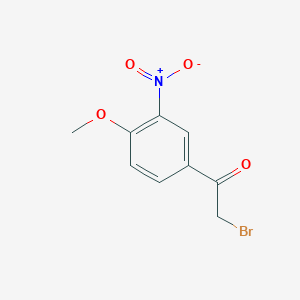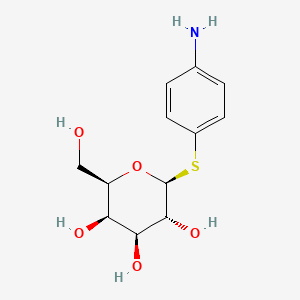
2-(3-Bromophenoxy)acetamide
Descripción general
Descripción
2-(3-Bromophenoxy)acetamide is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Properties
2-(3-Bromophenoxy)acetamide derivatives have been explored for their potential antiviral properties. Notably, certain N-aryl derivatives containing the (ω-p-bromophenoxyalkyl)uracil moiety have demonstrated potent inhibitory activity against the human cytomegalovirus. One particular derivative, with a dodecane-1,12-diyl linker, showed significant virus inhibitory activity in vitro, suggesting the potential of these compounds in antiviral therapeutics Paramonova et al., 2020.
Antimicrobial Activities
Newer Schiff bases and Thiazolidinone derivatives of this compound have been synthesized and tested for their antimicrobial properties. Notably, a series of compounds derived from 2-(4-bromo-3-methyl phenoxy)acetohydrazide demonstrated antibacterial and antifungal activities, suggesting their potential as antimicrobial agents Fuloria et al., 2014.
Anticancer, Anti-Inflammatory, and Analgesic Activities
A series of 2-(substituted phenoxy)acetamide derivatives were synthesized and evaluated for their potential anticancer, anti-inflammatory, and analgesic activities. These derivatives, particularly those with halogens on the aromatic ring, showed promising results in inhibiting cancer cell growth, reducing inflammation, and acting as analgesics. Among these, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide stood out for its potent activities, indicating the therapeutic potential of these derivatives Rani et al., 2014.
Natural Synthesis of Antimalarial Drugs
This compound derivatives have also been used in the natural synthesis of antimalarial drugs. For example, N-(2-Hydroxyphenyl)acetamide, an intermediate in this synthesis, was obtained through chemoselective monoacetylation of the amino group of 2-aminophenol, using various acyl donors. This indicates the role of these derivatives in the production of antimalarial drugs, highlighting their importance in medicinal chemistry Magadum & Yadav, 2018.
Radical Scavenging Activity
Nitrogen-containing bromophenol derivatives from marine red algae, including compounds related to this compound, have shown potent radical scavenging activities. These compounds effectively scavenged DPPH radicals and displayed moderate activity against ABTS radicals, suggesting their potential as natural antioxidants in food or pharmaceutical products Li et al., 2012.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-(3-Bromophenoxy)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, altering their activity and, consequently, the biochemical pathways they regulate .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, either upregulating or downregulating the expression of target genes. These molecular interactions are crucial for understanding the compound’s overall effects on biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which could have different effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cellular processes, even after it has been metabolized or degraded .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in biological processes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can lead to toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, potentially altering metabolic flux or metabolite levels. Understanding these interactions is crucial for elucidating the compound’s role in metabolism and its overall impact on biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells. These processes are critical for determining the compound’s overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals or post-translational modifications may play a role in directing the compound to its site of action, influencing its overall function and activity .
Propiedades
IUPAC Name |
2-(3-bromophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBGWLWAHXTFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428937 | |
| Record name | 2-(3-bromophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214210-03-4 | |
| Record name | 2-(3-bromophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





